3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine
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Overview
Description
3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine is a complex organic compound featuring a triazine ring substituted with a diphenyl group and a thioether linkage to a dihydrobenzo dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation and subsequent cyclization reactions . The triazine ring is then introduced via a nucleophilic substitution reaction, where the thioether linkage is formed by reacting the dihydrobenzo dioxin derivative with a suitable thiol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the triazine core.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or acylated derivatives.
Scientific Research Applications
3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole
- Diethyl 2,5-bis[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)]
Uniqueness
3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine is unique due to its combination of a triazine ring with a dihydrobenzo dioxin moiety and a thioether linkage. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-5,6-diphenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-3-9-17(10-4-1)22-23(18-11-5-2-6-12-18)26-27-24(25-22)30-16-19-15-28-20-13-7-8-14-21(20)29-19/h1-14,19H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILLSXMVCAWSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330551-85-4 |
Source
|
Record name | 3-((2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)THIO)-5,6-DIPHENYL-1,2,4-TRIAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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